molecular formula C18H16N2O3S B13751333 2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid CAS No. 78613-16-8

2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

Cat. No.: B13751333
CAS No.: 78613-16-8
M. Wt: 340.4 g/mol
InChI Key: JEYFDNUXHGCEPA-UHFFFAOYSA-N
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Description

2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid is a complex organic compound that features a unique structure combining an oxadiazole ring with a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the sulfanylacetic acid group. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent reaction with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Binaphthyl-6,6′-dicarboxylic acid: Shares structural similarities but lacks the oxadiazole ring.

    Ethyl 3-(furan-2-yl)propionate: Contains a different heterocyclic ring but has similar functional groups.

Uniqueness

2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid is unique due to the combination of the oxadiazole ring and the sulfanylacetic acid moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

78613-16-8

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C18H16N2O3S/c21-17(22)12-24-18-20-19-16(23-18)11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,21,22)

InChI Key

JEYFDNUXHGCEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NN=C(O2)SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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